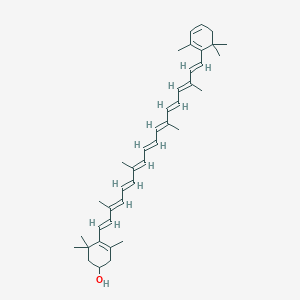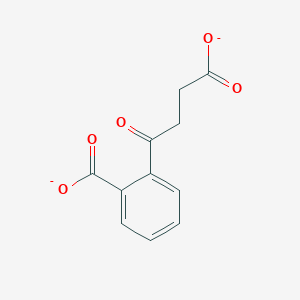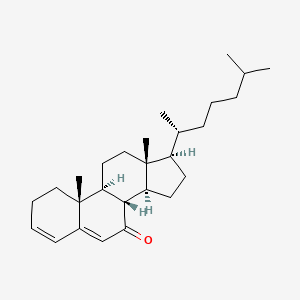
Cholesta-3,5-dien-7-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Cholesta-3,5-dien-7-one and related compounds has been achieved through various chemical reactions. For instance, a convenient synthesis method involving the dehydrobromination of 7-bromocholesterol has been reported, leading to the selective formation of Cholesta-4,6-dien-3β-ol, which upon further oxidation and treatment yields Cholesta-1,5,7-trien-3β-ol (Tachibana, 1986). Another study describes an efficient synthesis of Cholesta-5,7-diene-3β,25-diol from 7-dehydrodesmosterol, demonstrating a stepwise approach that yields significant advancements in steroid chemistry (Sun, Jin, & Su, 2016).
Molecular Structure Analysis
X-ray crystallography has provided detailed insights into the molecular structure of Cholest-3,5-diene-7-one, revealing its orthorhombic crystal system and specific ring conformations, which are crucial for understanding its chemical behavior and interactions (Rajnikant et al., 2005).
Chemical Reactions and Properties
This compound participates in various chemical reactions, indicating its versatility. For example, its bromination and subsequent dehydrobromination lead to the formation of Cholesta-1,3,5-trien-7-one, showcasing its reactivity towards halogenation and elimination reactions, which are fundamental in organic synthesis (Connolly, Manning, & Thomson, 1967).
Applications De Recherche Scientifique
Metabolic Impact and Health Implications
Absorption and Effect in Animals : Kantiengar and Morton (1955) found that when Cholesta-3,5-dien-7-one was administered to rats, it was absorbed slowly and partially, with some unchanged material reaching the liver. This study suggests that the appearance of this compound in tissues could be a result of excess cholesterol production or deposition (Kantiengar & Morton, 1955).
Cholesterol Oxidation Product : Ryzlak, Ambroziak, and Schaffner (1991) identified this compound as a potent endogenous inhibitor of the cytosolic, E1, isozyme of aldehyde dehydrogenase in the human liver. This finding suggests a significant metabolic role for this compound in the body, especially in relation to liver function (Ryzlak, Ambroziak, & Schaffner, 1991).
Chemical Properties and Synthesis
Bromination and Derivative Formation : Connolly, Manning, and Thomson (1967) discovered that bromination of this compound yields mainly the 2β-bromo-derivative, with small amounts of 8-bromo- and 2,8-dibromo-derivatives. This finding is crucial for understanding the chemical reactivity and potential for derivative synthesis of this compound (Connolly, Manning, & Thomson, 1967).
Synthesis of Cholesta-Dienes : Tachibana (1986) achieved selective synthesis of Cholesta-4,6-dien-3β-ol, which is a key step in the synthesis of various Cholesta-dienes, including this compound. This research provides a pathway for the synthetic production of these compounds (Tachibana, 1986).
Applications in Biochemical Research
Role in Cholesterol Biosynthesis : Shakespeare and Wilton (1980) studied Cholesta-5,7,9-trienol-3β-ol, a similar compound, which showed potent inhibition of cholesterol biosynthesis and 3-hydroxy-3-methyl-glutaryl CoA reductase in MRC-5 fibroblasts. This research has implications for understanding the role of this compound and similar compounds in cholesterol metabolism (Shakespeare & Wilton, 1980).
Identification in Erythrocyte Membranes : Adachi et al. (1996) identified this compound in the erythrocyte membranes of alcoholic patients, indicating its potential role in lipid metabolism and oxidative stress in alcoholism (Adachi et al., 1996).
Mécanisme D'action
Target of Action
Cholesta-3,5-dien-7-one primarily targets GABA A receptors . These receptors are crucial for inhibitory neurotransmission in the central nervous system. They play a significant role in reducing neuronal excitability, thus contributing to the regulation of muscle tone, anxiety, and sleep .
Mode of Action
this compound acts as a negative allosteric modulator of GABA A receptors . It reduces GABA-induced currents in cells expressing specific subunit-containing GABA A receptors . This interaction results in a decrease in the depolarization of certain nociceptors and thermosensors .
Biochemical Pathways
The compound is an oxysterol, a derivative of cholesterol by auto-oxidation . Oxysterols are non-genomic regulators of cholesterol homeostasis . The biological effects include protein prenylation, apoptosis, modulation of sphingolipid metabolism, and platelet aggregation .
Result of Action
The action of this compound results in reduced GABA-induced depolarization of peptidergic and non-peptidergic nociceptors, C-LTMRs, and cold thermosensors in isolated mouse dorsal root ganglion (DRG) neurons . This suggests that the compound may have potential implications in pain management and thermoregulation.
Orientations Futures
Propriétés
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h6,11,17-19,21-23,25H,7-10,12-16H2,1-5H3/t19-,21-,22+,23+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXJJFWWNDJDNR-CZRUWHASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
567-72-6 | |
| Record name | Cholesta-3,5-dien-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesta-3,5-dien-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-3,5-dien-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTA-3,5-DIEN-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XJ9029P2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



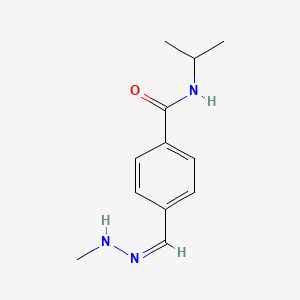
![1-(4-Chlorophenyl)-3-[3-(3-chlorophenyl)-1,5,5-trimethyl-2-oxoimidazolidin-4-yl]urea](/img/structure/B1232210.png)
![4-acetyl-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1232211.png)
![6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid [2-[4-methyl-3-(1-piperidinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1232212.png)
![2-[2,5-Diethoxy-4-(4-morpholinyl)anilino]-1-(4-methyl-1-piperidinyl)-1-propanone](/img/structure/B1232213.png)

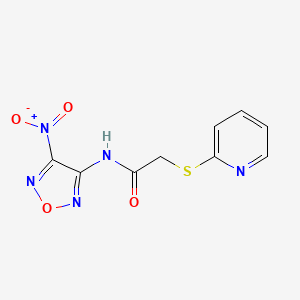
![4-[3-(3-dioxaziridinyl)phenyl]-5-(3-hydroxy-1-oxopropyl)-2,6-dimethyl-1-prop-2-ynyl-4H-pyridine-3-carboxylic acid methyl ester](/img/structure/B1232217.png)
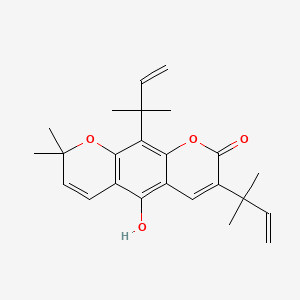
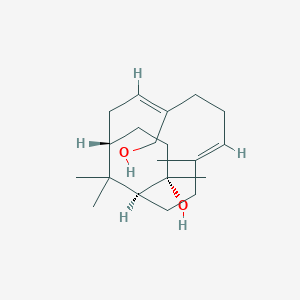
![N'-[4-(diethylamino)benzylidene]-2-furohydrazide](/img/structure/B1232221.png)

